molecular formula C15H26O4 B3228549 2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)- CAS No. 1264108-90-8

2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-

Cat. No.: B3228549
CAS No.: 1264108-90-8
M. Wt: 270.36 g/mol
InChI Key: IAKQMKGLAWEICS-TYNHZPQHSA-N
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Description

2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)- is a complex organic compound with a unique structure that falls into the family of cyclopentafurans

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[b]furan-2,5-diol generally starts with the preparation of the core cyclopentafuran structure This can be achieved through Diels-Alder reactions, which form the cyclopentane ring, followed by oxidation steps to introduce the diol groups

Industrial Production Methods: On an industrial scale, the production might involve catalytic processes to optimize yields and minimize side products. Catalysts such as palladium or rhodium complexes are often employed in hydrogenation or hydroformylation steps. The purification process may include crystallization, distillation, or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or carboxylic acids under mild or strong oxidizing conditions, respectively.

  • Reduction: Reduction reactions can be applied to the unsaturated hydrocarbon chain, converting double bonds into single bonds, often using hydrogenation catalysts.

  • Substitution: The hydroxyl groups allow for nucleophilic substitution reactions, where they can be replaced by halogens or other functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Catalysts: Palladium on carbon (Pd/C), Rhodium complexes

  • Solvents: Dichloromethane (DCM), ethanol, toluene

Major Products:

  • From Oxidation: Corresponding ketones, carboxylic acids

  • From Reduction: Saturated alcohol derivatives

  • From Substitution: Halogenated derivatives, etherified products

Scientific Research Applications

Chemistry: The compound's unique structure allows it to serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology: It can be used as a scaffold for designing enzyme inhibitors or other bioactive molecules due to its multiple functional groups and stereocenters.

Medicine: Potential applications include the development of new drugs targeting specific enzymes or receptors. Its hydroxyl groups and unsaturated chain are key functionalities for drug design.

Industry: Uses in the formulation of specialty chemicals, materials science for developing new polymers or as additives in high-performance lubricants.

Mechanism of Action

Comparison:

  • Cyclopentafuran vs. Cyclopentane: The presence of furan imparts additional aromaticity and reactivity.

  • Hexahydro Derivatives: Generally exhibit different stereochemistry and functional group orientations, affecting their reactivity and interactions.

Comparison with Similar Compounds

  • Cyclopentane derivatives: Simplified structures without the furan ring.

  • Furan derivatives: Compounds like furfural that contain the furan ring but lack the additional hydroxyl and hydrocarbon chain.

These features highlight the distinctiveness of 2H-Cyclopenta[b]furan-2,5-diol, providing it with specific properties and reactivity that are exploitable in various scientific and industrial applications.

Properties

IUPAC Name

(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-18H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKQMKGLAWEICS-TYNHZPQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(O2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-
Reactant of Route 2
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-
Reactant of Route 3
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-
Reactant of Route 4
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-
Reactant of Route 5
Reactant of Route 5
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-
Reactant of Route 6
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-

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